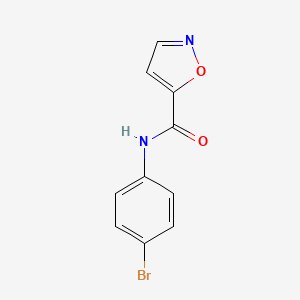

N-(4-溴苯基)异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-bromophenyl)isoxazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various isoxazole derivatives and their synthesis, biological evaluation, and structural analysis, which can provide insights into the general class of compounds to which "N-(4-bromophenyl)isoxazole-5-carboxamide" belongs. Isoxazole derivatives are known for their diverse biological activities and are of interest in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of isoxazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were prepared from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines . Similarly, the synthesis of N-phenyl-5-carboxamidyl isoxazoles involved chemical synthesis and was evaluated for anticancer activity . The preparation of N-(4-bromophenyl)furan-2-carboxamide analogues was achieved via Suzuki-Miyaura cross-coupling . These methods highlight the versatility of synthetic approaches for isoxazole derivatives, which could be applicable to the synthesis of "N-(4-bromophenyl)isoxazole-5-carboxamide".

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is often confirmed using spectroscopic methods such as NMR and MS, as well as X-ray crystallography . For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single crystal X-ray diffraction . Similarly, the structure of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole was analyzed using X-ray diffraction and Hirshfeld surface analysis . These techniques would be essential for the structural characterization of "N-(4-bromophenyl)isoxazole-5-carboxamide".

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including cross-coupling reactions , ring-opening reactions , and three-component synthesis . The reactivity of these compounds is influenced by their functional groups and molecular structure. For instance, the isoxazole ring-opening product of an N-benzyl derivative could inhibit the activity of a specific enzyme . The chemical reactivity of "N-(4-bromophenyl)isoxazole-5-carboxamide" would likely be influenced by the presence of the bromophenyl group and the carboxamide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are important for their practical applications. The crystal packing, hydrogen bonding, and π-interactions contribute to the stability of these compounds . Computational studies, including DFT calculations, can provide insights into the electronic properties and reactivity of these molecules . The physical and chemical properties of "N-(4-bromophenyl)isoxazole-5-carboxamide" would need to be determined experimentally and could be predicted using computational methods.

科学研究应用

酶活性的抑制

已证明异恶唑衍生物能抑制二氢乳清酸脱氢酶,二氢乳清酸脱氢酶是嘧啶合成的关键酶,在细胞增殖和免疫反应中起着重要作用。这种抑制提示了在开发免疫抑制剂和抗增殖剂方面的潜在应用 (Knecht & Löffler, 1998)。

碳酸酐酶抑制

已经合成出含有异恶唑的磺酰胺,发现它对碳酸酐酶 II 和 VII 具有有效的抑制活性,碳酸酐酶 II 和 VII 是参与各种生理过程的酶,包括液体分泌、pH 调节和 CO2 运输 (Altug 等人,2017)。这些发现表明了在青光眼和神经性疼痛方面潜在的治疗应用。

抗癌活性

已经探索了 N-苯基-5-甲酰胺基异恶唑对实体瘤,特别是结肠癌的选择性。一种衍生物通过下调 STAT3 的磷酸化表现出显着的活性,表明了一种新的化学治疗干预作用机制 (Shaw 等人,2012)。

除草剂活性

还开发了具有显着除草剂活性的异恶唑衍生物,证明了这些化合物在农业环境中的化学多样性和适用性。这些衍生物已显示出在控制阔叶杂草和窄叶杂草方面的功效 (Hamper 等人,1995)。

安全和危害

未来方向

In the field of drug discovery, it is always imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes for the synthesis of isoxazoles . Further studies are needed to optimize both the design and synthesis of novel compounds that have higher anticancer activities .

作用机制

- One possibility is that it interacts with enzymes or receptors involved in cellular processes, given its antimicrobial and anticancer properties .

- For example, it could interfere with enzymatic reactions, signal transduction pathways, or cell cycle regulation .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

- The compound’s absorption properties are not available in the literature . No data on volume of distribution are reported . Information about metabolism is lacking. Not specified. Without pharmacokinetic data, we cannot assess bioavailability.

Result of Action

属性

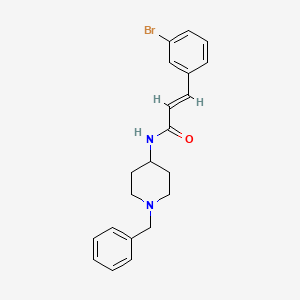

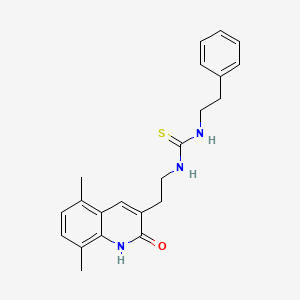

IUPAC Name |

N-(4-bromophenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-10(14)9-5-6-12-15-9/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUKCLIWBVCTLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2530830.png)

![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2530843.png)